molecular formula C11H9NO2 B2883823 7-methylquinoline-8-carboxylic Acid CAS No. 70585-54-5

7-methylquinoline-8-carboxylic Acid

Cat. No.: B2883823
CAS No.: 70585-54-5
M. Wt: 187.198
InChI Key: YESWBAYAPYBVQO-UHFFFAOYSA-N
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Description

7-Methylquinoline-8-carboxylic acid is a heterocyclic compound with a quinoline core structure. It is derived from quinoline by the addition of a carboxylic acid group at the 8th position and a methyl group at the 7th position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methylquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials . Another method is the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst . Additionally, modern synthetic methods such as microwave-assisted synthesis and green chemistry approaches using ionic liquids have been explored to improve yield and reduce environmental impact .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of transition metal catalysts and environmentally benign solvents is common in industrial settings to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions: 7-Methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with functional groups such as hydroxyl, aldehyde, and halogenated compounds .

Scientific Research Applications

7-Methylquinoline-8-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and as a precursor for agrochemicals.

Comparison with Similar Compounds

  • Quinoline-8-carboxylic acid
  • 7-Chloroquinoline-8-carboxylic acid
  • 8-Hydroxyquinoline

Comparison: 7-Methylquinoline-8-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring, which imparts distinct chemical and biological properties . Compared to quinoline-8-carboxylic acid, the methyl group enhances its lipophilicity and potentially its biological activity . The presence of a chloro group in 7-chloroquinoline-8-carboxylic acid can significantly alter its reactivity and pharmacological profile .

Properties

IUPAC Name

7-methylquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESWBAYAPYBVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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